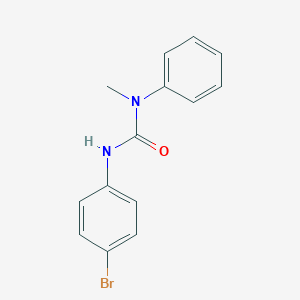
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-, also known as BPU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. BPU has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
Wirkmechanismus
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- inhibits PKC by binding to the enzyme's regulatory domain, which prevents its activation by phospholipids and other activators. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- leads to the induction of apoptosis in cancer cells, which is a programmed cell death process that is essential for maintaining tissue homeostasis.
Biochemische Und Physiologische Effekte
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has been shown to exhibit a wide range of biochemical and physiological effects. It inhibits PKC activity, which leads to the induction of apoptosis in cancer cells. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. In addition, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- inhibits angiogenesis, which is the process of new blood vessel formation, by blocking the activation of vascular endothelial growth factor (VEGF) receptor.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has several advantages for lab experiments. It is a potent inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is also relatively stable and has a long shelf life, which makes it easy to handle and store. However, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has some limitations as well. It has poor solubility in water, which can make it difficult to prepare stock solutions. In addition, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- can exhibit non-specific binding to other proteins, which can lead to false-positive results in some assays.
Zukünftige Richtungen
There are several future directions for research on Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-. One area of interest is the development of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the role of PKC in various disease states, including cancer, inflammation, and cardiovascular disease. Finally, the use of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- as a therapeutic agent in preclinical and clinical studies is an exciting area of research that holds great promise for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is a potent inhibitor of PKC that has been extensively studied for its anti-cancer properties. It exhibits a wide range of biochemical and physiological effects and has several advantages for lab experiments. However, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- also has some limitations, and there are several future directions for research on this compound. Overall, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is a valuable tool for studying the role of PKC in various cellular processes and holds great promise for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- involves the reaction of 4-bromobenzaldehyde with N-methyl-N-phenylurea in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- exerts its anti-tumor effects by inhibiting PKC, which is overexpressed in many cancer cells. In addition to its anti-cancer properties, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has also been shown to exhibit anti-inflammatory and anti-angiogenic effects.
Eigenschaften
CAS-Nummer |
77585-87-6 |
|---|---|
Produktname |
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- |
Molekularformel |
C14H13BrN2O |
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H13BrN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
InChI-Schlüssel |
PUKRAPYHYPKWAP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
Andere CAS-Nummern |
77585-87-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
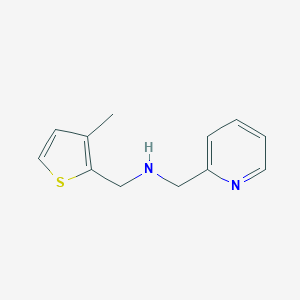
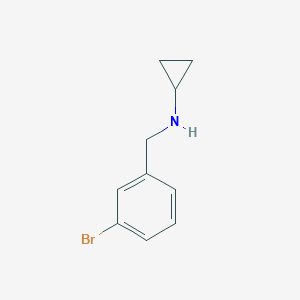
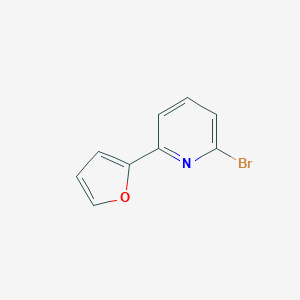
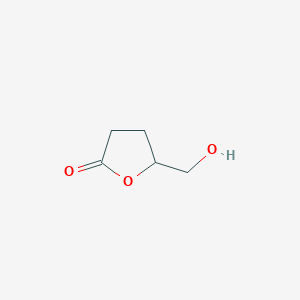
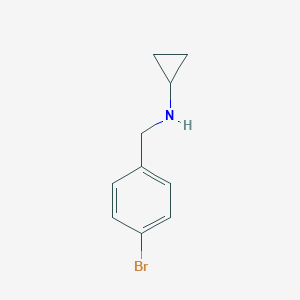
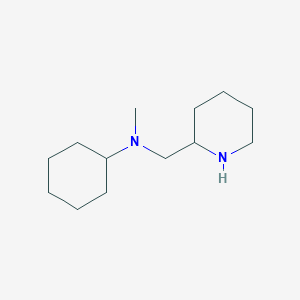
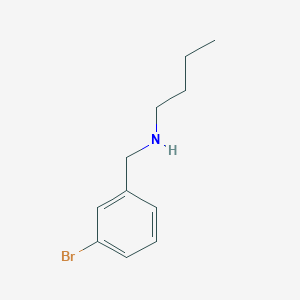
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
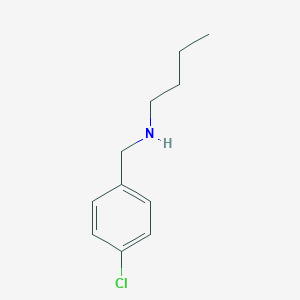
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)